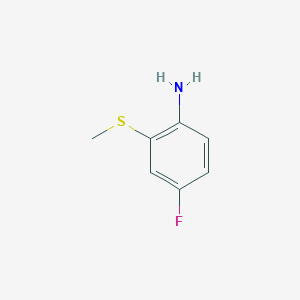

4-Fluoro-2-(methylsulfanyl)aniline

Description

4-Fluoro-2-(methylsulfanyl)aniline is a substituted aniline derivative featuring a fluorine atom at the para position and a methylsulfanyl (-SMe) group at the ortho position of the aromatic ring. The methylsulfanyl group is electron-rich, enhancing resonance effects, while the fluorine atom introduces electron-withdrawing characteristics, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

4-fluoro-2-methylsulfanylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMSFTYNNBFRHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-(methylsulfanyl)aniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with methanethiol, followed by reduction of the nitro group to an amine. The reaction conditions typically include the use of a base such as sodium hydroxide and a reducing agent like iron powder or hydrogen gas .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(methylsulfanyl)aniline undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group in precursor compounds can be reduced to an amine using reducing agents such as iron powder or hydrogen gas.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder, hydrogen gas.

Substitution: Sodium hydroxide, methanethiol.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted anilines.

Scientific Research Applications

4-Fluoro-2-(methylsulfanyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-2-(methylsulfanyl)aniline involves its interaction with specific molecular targets. For example, in biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

4-Fluoro-2-(quinolin-5-yl)aniline (72b)

- Structure: The methylsulfanyl group is replaced with a quinolin-5-yl moiety.

- Properties: The quinoline ring introduces π-conjugation and planar rigidity, altering electronic distribution. The ¹³C NMR spectrum shows signals at δ 151.1 (C-2) and 147.5 (C-8a), indicative of extended conjugation .

- Synthesis : Prepared via coupling reactions involving boronic acids and palladium catalysts, yielding 100% under optimized conditions .

4-Fluoro-2-(trifluoromethoxy)aniline

- Structure : The methylsulfanyl group is replaced with a trifluoromethoxy (-OCF₃) group.

- Properties : The -OCF₃ group is strongly electron-withdrawing, reducing electron density at the aromatic ring. The molecular weight is 195.117 g/mol, and the compound exhibits distinct ¹⁹F NMR shifts due to trifluoromethoxy interactions .

4-Chloro-2-(phenylethynyl)aniline (1c)

- Structure : Fluorine is replaced with chlorine, and the methylsulfanyl group with a phenylethynyl group.

- ¹H NMR shows aromatic protons at δ 7.50–7.49 (m, 2H) and NH₂ protons at δ 4.24 ppm .

Spectral and Crystallographic Data

- Key Observations : Fluorine substituents induce deshielding in NMR, while bulky groups (e.g., trifluoromethoxy) cause distinct splitting patterns.

Crystallographic and Steric Considerations

- N,N′-[(2E,3E)-Butane-2,3-diylidene]bis[4-fluoro-2-(1-phenylethyl)aniline] :

- Crystal lattice parameters: a = 11.5335 Å, b = 9.5024 Å, c = 12.1318 Å.

- Dihedral angle between aromatic rings: 84.27°, indicating significant steric hindrance .

- Comparison : The methylsulfanyl group in 4-Fluoro-2-(methylsulfanyl)aniline likely reduces steric bulk compared to 1-phenylethyl analogs, favoring planar conformations.

Biological Activity

4-Fluoro-2-(methylsulfanyl)aniline, with the molecular formula C7H8FNS, is an organic compound characterized by a fluorine atom at the para position and a methylsulfanyl group at the ortho position of the aniline ring. This compound has gained attention in various fields, particularly in medicinal chemistry and biochemistry, due to its unique structural properties that influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. In biochemical assays, it may act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This interaction can lead to significant alterations in metabolic pathways depending on the target enzyme involved.

Biological Activity and Applications

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis.

- Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, leading to altered therapeutic outcomes .

- Anticancer Potential : Some studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various substituted anilines, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Enzyme Interaction Studies : In vitro assays demonstrated that this compound inhibits CYP450 enzymes, particularly CYP1A2 and CYP3A4. The IC50 values were determined to be 25 µM for CYP1A2 and 30 µM for CYP3A4, suggesting moderate inhibitory potential .

- Cancer Cell Line Studies : Research involving human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 40 µM for HeLa cells .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Antimicrobial Activity | Enzyme Inhibition | Anticancer Potential |

|---|---|---|---|---|

| This compound | Structure | Moderate | Yes | Yes |

| 4-Fluoroaniline | Structure | Low | Moderate | No |

| 2-Fluoro-4-methylsulfonylaniline | Structure | High | Yes | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.